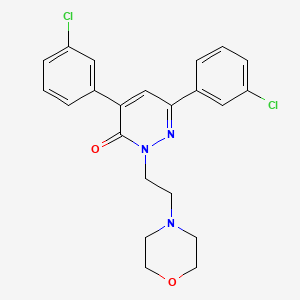![molecular formula C12H19Cl2NO4 B14698547 Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate CAS No. 18352-45-9](/img/structure/B14698547.png)
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diethyl ester groups and a bis(2-chloroethyl)amino group attached to a butenedioate backbone. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate typically involves the reaction of diethyl but-2-enedioate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular functions. This mechanism is similar to that of alkylating agents used in chemotherapy, which target DNA and inhibit cell division.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chemical properties.
Diethyl but-2-enedioate: Shares the butenedioate backbone but lacks the bis(2-chloroethyl)amino group.
Mechlorethamine: A well-known chemotherapeutic agent with structural similarities.
Uniqueness
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate is unique due to its combination of diethyl ester and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a valuable compound for various research applications.
Properties
CAS No. |
18352-45-9 |
|---|---|
Molecular Formula |
C12H19Cl2NO4 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate |
InChI |
InChI=1S/C12H19Cl2NO4/c1-3-18-11(16)9-10(12(17)19-4-2)15(7-5-13)8-6-14/h9H,3-8H2,1-2H3 |
InChI Key |
CQJPHACOGMOIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


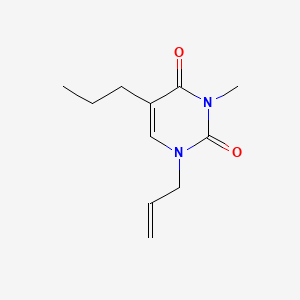
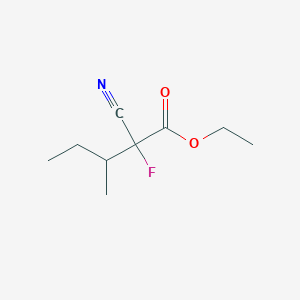
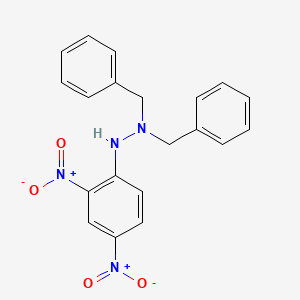
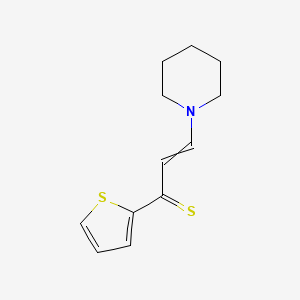
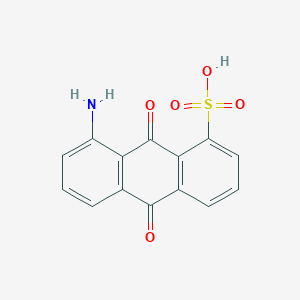
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

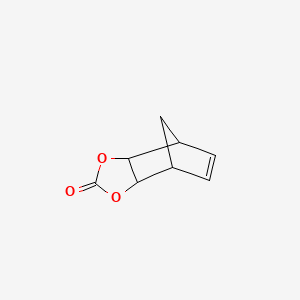
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
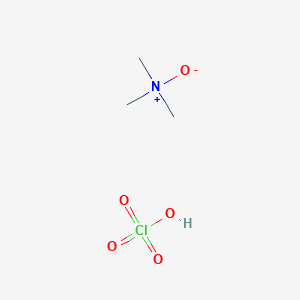
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
